Product packaging for Arfolitixorin(Cat. No.:CAS No. 31690-11-6)

Arfolitixorin

Katalognummer: B1665758
CAS-Nummer: 31690-11-6
Molekulargewicht: 457.4 g/mol
InChI-Schlüssel: QYNUQALWYRSVHF-OLZOCXBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(6R)-5,10-Methylenetetrahydrofolate is an essential cofactor in one-carbon metabolism, serving as a critical bridge between the folate and methionine cycles . It functions as a primary donor of formaldehyde equivalents in biosynthetic reactions and is the exclusive one-carbon donor for the enzyme thymidylate synthase, which catalyzes the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxy-thymidine-5'-monophosphate (dTMP), a vital step in de novo pyrimidine and DNA biosynthesis . The compound is predominantly synthesized enzymatically from tetrahydrofolate and serine by serine hydroxymethyltransferase (SHMT), a reaction that is both kinetically and thermodynamically favorable within the enzyme's active site . As a substrate for methylenetetrahydrofolate reductase (MTHFR), (6R)-5,10-Methylenetetrahydrofolate is irreversibly reduced to 5-methyltetrahydrofolate, the methyl donor for the remethylation of homocysteine to methionine . This reaction is a key regulatory node in cellular homeostasis, with the MTHFR enzyme being allosterically inhibited by S-adenosylmethionine (SAM), the end-product of the methionine cycle . Consequently, this cofactor is crucial for research focused on folate metabolism, homocysteine regulation, and related genetic disorders such as MTHFR deficiency . Furthermore, (6R)-5,10-Methylenetetrahydrofolate is investigated as a biomodulator in oncology research, where it has been shown to enhance the cytotoxic antitumor effect of fluorouracil (5-FU) in models of colorectal cancer . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N7O6 B1665758 Arfolitixorin CAS No. 31690-11-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNUQALWYRSVHF-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185584
Record name Methylenetetrahydrofolic acid, L-(+)-
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Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31690-11-6
Record name 5,10-Methylene-(6R)-tetrahydrofolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31690-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arfolitixorin [USAN]
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Record name Modufolin
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methylenetetrahydrofolic acid, L-(+)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARFOLITIXORIN
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Enzymatic Generation and Interconversion of 6r 5,10 Methylenetetrahydrofolate

Biosynthesis of (6R)-5,10-Methylenetetrahydrofolate

The primary route for the synthesis of (6R)-5,10-methylenetetrahydrofolate involves the enzyme Serine Hydroxymethyltransferase (SHMT) . This enzyme facilitates the reversible transfer of a one-carbon unit from serine to tetrahydrofolate (THF), yielding glycine (B1666218) and (6R)-5,10-methylenetetrahydrofolate. wikipedia.orgwikipedia.orgnih.gov

Serine Hydroxymethyltransferase (SHMT) Activity and Catalytic Mechanism

SHMT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that is integral to cellular one-carbon pathways. wikipedia.orgebi.ac.uk It catalyzes the simultaneous and reversible conversion of L-serine to glycine and THF to 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.org This reaction represents the principal source of one-carbon units for the cell. wikipedia.org

The catalytic mechanism of SHMT is a multi-step process. wikipedia.orgebi.ac.ukfigshare.com It begins with the formation of an external aldimine between the amino acid substrate (serine) and the PLP cofactor. wikipedia.orgebi.ac.uk A key glutamate (B1630785) residue in the active site then abstracts a proton from the hydroxyl group of serine, leading to the formation of a formaldehyde (B43269) intermediate. wikipedia.org This formaldehyde is subsequently attacked by THF, forming a carbinolamine intermediate which then cyclizes to produce 5,10-CH2-THF. wikipedia.org The final step involves the hydrolysis of the glycine external aldimine, releasing glycine from the active site. wikipedia.org

In eukaryotes, SHMT exists in two primary isoforms: a cytosolic form (cSHMT or SHMT1) and a mitochondrial form (mSHMT or SHMT2). proteopedia.orgnih.govuniprot.org cSHMT is believed to be a key player in providing one-carbon units for the synthesis of thymidylate (dTMP), a crucial component of DNA. nih.gov It is also thought to play a role in regulating homocysteine remethylation within the cytoplasm. nih.gov

The mitochondrial isozyme, mSHMT, is primarily responsible for generating glycine within the mitochondria. nih.gov It catalyzes the cleavage of serine to glycine, coupled with the production of 5,10-methylenetetrahydrofolate, which is an essential precursor for purine (B94841) biosynthesis. abcam.com mSHMT also contributes to mitochondrial DNA integrity by participating in the de novo synthesis of thymidylate, a process that helps prevent the accumulation of uracil (B121893) in mitochondrial DNA. abcam.com Furthermore, the 5,10-methylenetetrahydrofolate produced by mSHMT is necessary for mitochondrial translation, as it provides methyl groups for the modification of certain mitochondrial tRNAs. abcam.com

The reaction catalyzed by SHMT is reversible, meaning it can also utilize glycine and 5,10-methylenetetrahydrofolate as substrates to produce serine and THF. wikipedia.orgebi.ac.ukproteopedia.org This reversibility allows the cell to interconvert serine and glycine, balancing their respective pools according to metabolic demands. nih.gov The direction of the reaction is influenced by the relative concentrations of the substrates and products.

Metabolic Fates and Interconversions of (6R)-5,10-Methylenetetrahydrofolate

Once formed, (6R)-5,10-methylenetetrahydrofolate can be channeled into several metabolic pathways. One of its most significant fates is its reduction to 5-methyltetrahydrofolate (5-CH3-THF), a reaction catalyzed by the enzyme Methylenetetrahydrofolate Reductase (MTHFR) . wikipedia.orgnih.govnih.gov

Reduction to 5-Methyltetrahydrofolate by Methylenetetrahydrofolate Reductase (MTHFR)

MTHFR is a flavoprotein that plays a rate-limiting role in the methyl cycle. wikipedia.org It catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. wikipedia.orgnih.govnih.gov This reaction is crucial as 5-methyltetrahydrofolate serves as the primary methyl donor for the remethylation of homocysteine to methionine. wikipedia.orgnih.gov Methionine is a vital amino acid required for protein synthesis and the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions, including DNA methylation. aacrjournals.orgplos.org

The MTHFR enzyme requires flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.gov The reaction mechanism follows a ping-pong bi-bi model, involving two half-reactions. nih.gov In the first half-reaction, NAD(P)H reduces the FAD cofactor. In the second, the reduced FAD transfers a hydride to 5,10-methylenetetrahydrofolate, producing 5-methyltetrahydrofolate. nih.gov

Table 1: Key Enzymes in (6R)-5,10-Methylenetetrahydrofolate Metabolism

EnzymeAbbreviationLocationFunctionCofactor
Serine HydroxymethyltransferaseSHMTCytosol (cSHMT/SHMT1), Mitochondria (mSHMT/SHMT2)Reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolatePyridoxal Phosphate (PLP)
Methylenetetrahydrofolate ReductaseMTHFRCytosolIrreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolateFlavin Adenine Dinucleotide (FAD)

Oxidation to 5,10-Methenyltetrahydrofolate and 10-Formyltetrahydrofolate

(6R)-5,10-Methylenetetrahydrofolate can be oxidized in a multi-step process to other folate derivatives, namely 5,10-methenyltetrahydrofolate and subsequently 10-formyltetrahydrofolate. wikipedia.orgwikipedia.org This pathway provides one-carbon units for the synthesis of purines, which are essential building blocks of DNA and RNA.

The conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate is catalyzed by the enzyme methylenetetrahydrofolate dehydrogenase. wikipedia.org In humans, this activity is part of a trifunctional enzyme known as Methylenetetrahydrofolate Dehydrogenase (NADP+ Dependent) 1, or MTHFD1. nutrahacker.comwikipedia.org This single protein also possesses 5,10-methenyltetrahydrofolate cyclohydrolase and 10-formyltetrahydrofolate synthetase activities. wikipedia.orgtandfonline.com The dehydrogenase function of MTHFD1 uses NADP+ as an electron acceptor to oxidize 5,10-methylenetetrahydrofolate. ymdb.caumaryland.edu The product of this reaction, 5,10-methenyltetrahydrofolate, is then a substrate for the cyclohydrolase activity of the same MTHFD1 enzyme, which converts it to 10-formyltetrahydrofolate. wikipedia.orgwikipedia.org

The interconversions involving (6R)-5,10-methylenetetrahydrofolate are central to the folate cycle, a network of reactions essential for nucleotide synthesis and methylation reactions. tandfonline.comresearchgate.netresearchgate.net The direction of the metabolic flux through this branch point is determined by the cellular needs. When purine synthesis is required, 5,10-methylenetetrahydrofolate is oxidized via the MTHFD1 enzyme to produce 10-formyltetrahydrofolate. tandfonline.comnih.gov Conversely, when the demand for methionine and S-adenosylmethionine (a universal methyl donor) is high, 5,10-methylenetetrahydrofolate is irreversibly reduced by MTHFR. nih.gov These dynamic interconversions allow the cell to adapt to different metabolic states by partitioning one-carbon units between these two major pathways. nih.gov

Enzyme/Enzyme ComplexFunctionSubstrateProduct(s)
MTHFD1 (Dehydrogenase activity)Oxidation(6R)-5,10-Methylenetetrahydrofolate5,10-Methenyltetrahydrofolate
MTHFD1 (Cyclohydrolase activity)Hydrolysis5,10-Methenyltetrahydrofolate10-Formyltetrahydrofolate

6r 5,10 Methylenetetrahydrofolate As a Substrate and Cofactor in Key Biosynthetic Pathways

Contribution to De Novo Nucleotide Synthesis

The synthesis of nucleotides, the fundamental building blocks of DNA and RNA, is critically dependent on the availability of one-carbon units. (6R)-5,10-Methylenetetrahydrofolate serves as a key cofactor in these pathways, ensuring the fidelity of genetic material and the proper functioning of cellular processes.

Thymidylate Biosynthesis Pathway

The creation of thymidylate (dTMP), a nucleotide unique to DNA, is a rate-limiting step in DNA synthesis. (6R)-5,10-Methylenetetrahydrofolate is an indispensable component of this process. wikipedia.orgresearchgate.net

The primary role of (6R)-5,10-Methylenetetrahydrofolate in thymidylate biosynthesis is to provide a methyl group for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme thymidylate synthase (TS). wikipedia.orgnih.gov In this process, the methylene (B1212753) group from (6R)-5,10-Methylenetetrahydrofolate is transferred to dUMP and subsequently reduced, forming the methyl group of dTMP. nih.gov This enzymatic step is vital for DNA synthesis, and its disruption can lead to an imbalance in nucleotide pools and subsequent DNA damage. taylorandfrancis.com

EnzymeSubstrateCofactorProductFunction
Thymidylate Synthase (TS)dUMP(6R)-5,10-MethylenetetrahydrofolatedTMPDNA Synthesis

While the classical thymidylate synthase (ThyA) utilizes (6R)-5,10-Methylenetetrahydrofolate as both a carbon donor and a reductant, a novel class of thymidylate synthases, known as ThyX, has been identified. nih.gov These enzymes are flavin adenine (B156593) dinucleotide (FAD)-dependent. nih.gov In reactions catalyzed by FAD-dependent thymidylate synthase, (6R)-5,10-Methylenetetrahydrofolate still functions as the one-carbon donor. wikipedia.org However, the reducing equivalents are provided by FAD, which is in turn regenerated by NADPH. nih.gov This alternative pathway highlights the versatility of folate-dependent reactions in ensuring the supply of essential nucleotides.

Purine (B94841) Nucleotide Biosynthesis

The synthesis of purine nucleotides, adenine and guanine, also relies on one-carbon units derived from the folate pool. researchgate.netnih.gov While not a direct donor in all steps, (6R)-5,10-Methylenetetrahydrofolate plays a crucial indirect role.

(6R)-5,10-Methylenetetrahydrofolate can be oxidized to 5,10-methenyltetrahydrofolate, which is then converted to 10-formyltetrahydrofolate. nih.gov This latter compound, 10-formyltetrahydrofolate, is the direct one-carbon donor for two key steps in the de novo purine biosynthesis pathway, catalyzed by glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT). nih.gov Therefore, (6R)-5,10-Methylenetetrahydrofolate serves as a precursor for the essential cofactor required for the formation of the purine ring structure. nih.govnih.gov The availability of (6R)-5,10-Methylenetetrahydrofolate can thus influence the rate of purine synthesis. researchgate.net

Folate DerivativeRole in Purine Synthesis
(6R)-5,10-MethylenetetrahydrofolatePrecursor to 10-formyltetrahydrofolate
10-FormyltetrahydrofolateDirect one-carbon donor

Interdependence with Amino Acid Metabolism

The metabolism of (6R)-5,10-Methylenetetrahydrofolate is intricately linked with amino acid metabolism, particularly with serine and homocysteine. The synthesis of (6R)-5,10-Methylenetetrahydrofolate is primarily driven by the conversion of serine to glycine (B1666218), a reaction catalyzed by serine hydroxymethyltransferase (SHMT). researchgate.nettaylorandfrancis.com

Furthermore, (6R)-5,10-Methylenetetrahydrofolate stands at a critical metabolic crossroads. It can either be utilized for thymidylate synthesis or be irreversibly reduced to 5-methyltetrahydrofolate by the enzyme methylenetetrahydrofolate reductase (MTHFR). nih.govnih.govencyclopedia.pub 5-Methyltetrahydrofolate then serves as the methyl donor for the remethylation of homocysteine to methionine, an essential amino acid. encyclopedia.pubatlasgeneticsoncology.orgnih.gov This reaction is catalyzed by methionine synthase. nih.govatlasgeneticsoncology.org The partitioning of the (6R)-5,10-Methylenetetrahydrofolate pool between these two pathways is a key regulatory point in cellular metabolism, influencing both DNA synthesis and amino acid homeostasis. Recent research suggests a potential interaction between MTHFR and methylenetetrahydrofolate dehydrogenase (MTHFD1), which could facilitate the direct channeling of methylenetetrahydrofolate. biorxiv.orguzh.ch

EnzymeFunctionInteracting Amino Acid
Serine Hydroxymethyltransferase (SHMT)Synthesizes (6R)-5,10-MethylenetetrahydrofolateSerine
Methylenetetrahydrofolate Reductase (MTHFR)Reduces (6R)-5,10-Methylenetetrahydrofolate
Methionine SynthaseRemethylates homocysteine to methionineHomocysteine, Methionine

Serine and Glycine Interconversion

The primary route for the generation of 5,10-CH2-THF is the reversible interconversion of the amino acids serine and glycine. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which requires pyridoxal (B1214274) phosphate (B84403) (PLP), a form of vitamin B6, as a cofactor. wikipedia.org In this process, serine donates its hydroxymethyl group (a one-carbon unit) to tetrahydrofolate (THF), resulting in the formation of glycine and 5,10-CH2-THF. wikipedia.orgnih.gov

This reaction is fundamental as it represents the main entry point of one-carbon units into the folate cycle. wikipedia.org The direction of the reaction is influenced by the cellular demand for either serine or glycine and the availability of one-carbon units. nih.gov For instance, when one-carbon units are needed for processes like nucleotide synthesis, the conversion of serine to glycine is favored to produce 5,10-CH2-THF. Conversely, the reaction can proceed in the reverse direction to synthesize serine from glycine if the cell requires it. wikipedia.org This reversibility makes SHMT a critical regulator of the balance between serine and glycine pools.

The reaction can be summarized as follows: L-serine + Tetrahydrofolate (THF) ⇌ Glycine + (6R)-5,10-Methylenetetrahydrofolate (5,10-CH2-THF) + H₂O

This interconversion occurs in both the cytoplasm and mitochondria, with distinct isoforms of SHMT (SHMT1 in the cytosol and SHMT2 in the mitochondria) orchestrating the process in different cellular compartments. nih.gov

EnzymeCofactorSubstratesProductsCellular Location
Serine Hydroxymethyltransferase (SHMT)Pyridoxal Phosphate (Vitamin B6)L-serine, Tetrahydrofolate (THF)Glycine, (6R)-5,10-MethylenetetrahydrofolateCytosol (SHMT1), Mitochondria (SHMT2)

Methionine Cycle and Homocysteine Remethylation via 5-Methyltetrahydrofolate

(6R)-5,10-Methylenetetrahydrofolate plays an indispensable, albeit indirect, role in the methionine cycle. It serves as the direct precursor to 5-methyltetrahydrofolate (5-MTHF), the folate form required for the remethylation of homocysteine to methionine. nih.govnih.gov This conversion is catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR), an NADPH-dependent flavoprotein. nih.govnih.gov The reaction is a physiologically irreversible reduction: encyclopedia.pubnih.gov

(6R)-5,10-Methylenetetrahydrofolate + NADPH + H⁺ → 5-Methyltetrahydrofolate (5-MTHF) + NADP⁺

Once formed, 5-MTHF donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase (MTR), which requires vitamin B12 (as methylcobalamin) as a cofactor. encyclopedia.pubnih.gov This step regenerates methionine from homocysteine, thereby completing the methionine cycle and linking it directly to the folate cycle. mdpi.comnih.gov The methionine produced can then be used for protein synthesis or converted into S-adenosylmethionine (SAM). nih.govbiorxiv.org

EnzymeReactionCofactors/CosubstratesSignificance
Methylenetetrahydrofolate Reductase (MTHFR)Reduces 5,10-CH2-THF to 5-MTHFNADPH, FAD (Vitamin B2)Commits one-carbon units to the methionine cycle; key regulatory point. mdpi.comnih.gov
Methionine Synthase (MTR)Transfers a methyl group from 5-MTHF to homocysteineMethylcobalamin (Vitamin B12)Regenerates methionine and THF, linking the folate and methionine cycles. mdpi.comnih.gov

The methionine regenerated through the 5-MTHF-dependent pathway is the precursor for S-adenosylmethionine (SAM), the universal methyl donor in the cell. nih.govmdpi.com Methionine is converted to SAM by the enzyme methionine adenosyltransferase (MAT), a process that consumes a molecule of ATP. mdpi.com

SAM is crucial for a vast number of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. nih.govlivingwithmthfr.org These modifications are vital for gene expression, signal transduction, and maintaining cellular homeostasis. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, allowing the cycle to continue. nih.gov

A critical regulatory feedback loop exists where SAM acts as an allosteric inhibitor of the MTHFR enzyme. nih.gov When SAM levels are high, it signals a sufficient supply of methyl groups, thus inhibiting MTHFR activity. nih.gov This inhibition prevents the "trapping" of one-carbon units as 5-MTHF, making 5,10-CH2-THF available for other biosynthetic pathways, such as nucleotide synthesis. Conversely, when SAM levels are low, the inhibition on MTHFR is relieved, promoting the synthesis of 5-MTHF to replenish methionine and subsequently SAM. nih.gov This regulation ensures that the flux of one-carbon units is appropriately partitioned between methylation reactions and nucleotide synthesis according to the cell's metabolic needs.

Role in Cellular One-Carbon Pool and NADPH Homeostasis

(6R)-5,10-Methylenetetrahydrofolate is a central hub in the cellular one-carbon pool, a network of interconnected metabolic pathways that mediate the transfer of one-carbon units. nih.govnih.gov Besides its role in amino acid metabolism and the methionine cycle, 5,10-CH2-THF is a direct substrate for thymidylate synthesis. The enzyme thymidylate synthase (TYMS) uses 5,10-CH2-THF to donate a methyl group to deoxyuridine monophosphate (dUMP), converting it to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgnih.gov

Furthermore, 5,10-CH2-THF can be reversibly oxidized to 5,10-methenyl-THF by the enzyme methylenetetrahydrofolate dehydrogenase (MTHFD). mdpi.com This reaction is dependent on NADP⁺, which is reduced to NADPH. mdpi.com 5,10-methenyl-THF can then be converted to 10-formyl-THF, a donor of one-carbon units for de novo purine synthesis. mdpi.comnih.gov The MTHFD enzyme in the cytosol (MTHFD1) is a trifunctional protein that can catalyze the sequential conversion of 5,10-CH2-THF to 10-formyl-THF, producing NADPH in the process. mdpi.comnih.gov

This interplay contributes to NADPH homeostasis. The reduction of 5,10-CH2-THF to 5-MTHF by MTHFR consumes NADPH. nih.gov Conversely, the oxidation of 5,10-CH2-THF by MTHFD1 generates NADPH. mdpi.com This dual role places 5,10-CH2-THF at a metabolic crossroads, influencing the cellular redox state by participating in reactions that either consume or produce NADPH, a critical reductant for biosynthetic reactions and antioxidant defense.

PathwayRole of (6R)-5,10-MethylenetetrahydrofolateKey Enzyme(s)Impact on NADPH
Thymidylate SynthesisOne-carbon donorThymidylate Synthase (TYMS)No direct impact
Purine SynthesisPrecursor to 10-formyl-THF (one-carbon donor)MTHFD1/2Oxidation to 5,10-methenyl-THF generates NADPH. mdpi.com
Homocysteine RemethylationPrecursor to 5-MTHFMTHFRReduction to 5-MTHF consumes NADPH. nih.gov

Cellular and Subcellular Compartmentalization of 6r 5,10 Methylenetetrahydrofolate Metabolism

Cytoplasmic One-Carbon Metabolism and (6R)-5,10-Methylenetetrahydrofolate Partitioning

In the cytoplasm, (6R)-5,10-methylenetetrahydrofolate is a key intermediate derived primarily from two sources: the conversion of serine to glycine (B1666218) by cytoplasmic serine hydroxymethyltransferase (cSHMT or SHMT1) and the sequential conversion of formate (B1220265) to 10-formyl-THF, 5,10-methenyl-THF, and finally 5,10-methylene-THF by the trifunctional enzyme methylenetetrahydrofolate dehydrogenase 1 (MTHFD1). nih.gov Formate itself is largely supplied by mitochondrial one-carbon metabolism. nih.gov

The partitioning of cytoplasmic (6R)-5,10-methylenetetrahydrofolate is a critical regulatory point. It can be directed towards two major pathways:

Thymidylate Synthesis: It serves as the one-carbon donor for the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase (TYMS). nih.govumaryland.edu

Homocysteine Remethylation: It can be irreversibly reduced to 5-methyltetrahydrofolate by methylenetetrahydrofolate reductase (MTHFR). encyclopedia.pubnih.gov 5-methyltetrahydrofolate then donates its methyl group for the remethylation of homocysteine to methionine. encyclopedia.pub

Studies in mice have shown that while cSHMT is not essential for providing one-carbon units, it plays a crucial role in regulating the distribution of (6R)-5,10-methylenetetrahydrofolate between these two pathways. nih.gov This suggests that mitochondrial-derived one-carbon units are fundamental for folate-mediated metabolism in the cytoplasm. nih.gov The competition for (6R)-5,10-methylenetetrahydrofolate between TYMS and MTHFR is a key factor in determining the fate of this crucial metabolite. nih.gov

EnzymeLocationFunction in Cytoplasm
cSHMT (SHMT1) Cytoplasm, NucleusCatalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. nih.govnih.govwikipedia.org
MTHFD1 Cytoplasm, NucleusA trifunctional enzyme that can generate 5,10-methylenetetrahydrofolate from formate. nih.govnih.gov
TYMS Cytoplasm, NucleusUtilizes 5,10-methylenetetrahydrofolate to convert dUMP to dTMP. nih.govnih.gov
MTHFR CytoplasmIrreversibly reduces 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. encyclopedia.pubnih.gov

Mitochondrial One-Carbon Metabolism and (6R)-5,10-Methylenetetrahydrofolate Functions

Mitochondria possess their own distinct one-carbon metabolism machinery, which is vital for various cellular processes. Within the mitochondrial matrix, (6R)-5,10-methylenetetrahydrofolate is generated through the activity of mitochondrial serine hydroxymethyltransferase (SHMT2) and the glycine cleavage system. nih.gov This mitochondrial pool of (6R)-5,10-methylenetetrahydrofolate has several key functions.

Mitochondrial Thymidylate Biosynthesis Pathway Involvement

Mitochondria have their own pathway for the de novo synthesis of thymidylate (dTMP), which is essential for the replication and integrity of mitochondrial DNA (mtDNA). pnas.orgpnas.org This pathway mirrors the cytoplasmic process, utilizing (6R)-5,10-methylenetetrahydrofolate as the one-carbon donor for the conversion of dUMP to dTMP, a reaction catalyzed by a mitochondrial isoform of thymidylate synthase (TYMS). pnas.orgpnas.org The mitochondrial enzyme SHMT2 is responsible for generating the necessary (6R)-5,10-methyleneTHF from serine. pnas.orgpnas.org The importance of this pathway is highlighted by the observation that a lack of SHMT2 activity leads to increased uracil (B121893) content in mtDNA, indicating impaired dTMP synthesis. pnas.org

EnzymeLocationFunction in Mitochondrial Thymidylate Synthesis
SHMT2 MitochondriaGenerates 5,10-methylenetetrahydrofolate from serine. pnas.orgpnas.org
TYMS (mitochondrial) MitochondriaCatalyzes the conversion of dUMP to dTMP using 5,10-methylenetetrahydrofolate. pnas.orgpnas.org
DHFR (mitochondrial) MitochondriaRegenerates tetrahydrofolate from dihydrofolate. pnas.orgpnas.org

Contribution to Mitochondrial Protein Translation

Mitochondrial one-carbon metabolism, including the generation of (6R)-5,10-methylenetetrahydrofolate, is also required for the synthesis of formylmethionyl-tRNA (fMet-tRNA^Met). This specialized initiator tRNA is essential for the initiation of protein synthesis within the mitochondria. nih.gov

Nuclear Folate Metabolism and its Interaction with Cytoplasmic Pathways

The nucleus is another critical site for folate metabolism, particularly for processes related to DNA synthesis and repair. cancer.gov The enzymes required for de novo thymidylate synthesis, including those that produce and utilize (6R)-5,10-methylenetetrahydrofolate, translocate to the nucleus, especially during the S and G2/M phases of the cell cycle. cancer.govresearchgate.net

Within the nucleus, MTHFD1 plays a significant role in generating (6R)-5,10-methylenetetrahydrofolate from formate to support de novo thymidylate biosynthesis. nih.govnih.gov This nuclear production of dTMP is crucial for maintaining genome stability by preventing the misincorporation of uracil into DNA. cancer.gov

There is a clear interaction and competition between nuclear and cytoplasmic pathways. For instance, thymidylate synthesis occurs in the nucleus, while homocysteine remethylation primarily takes place in the cytoplasm. nih.gov During periods of folate deficiency, there is a preferential shuttling of (6R)-5,10-methylenetetrahydrofolate towards nuclear thymidylate synthesis at the expense of cytoplasmic homocysteine remethylation. nih.govnih.gov This is facilitated by the enrichment of MTHFD1 and folate cofactors within the nucleus under such conditions. nih.govnih.gov This compartmentalization and regulated transport ensure that the critical process of DNA synthesis is preserved even when folate levels are limited.

ProcessLocationKey EnzymesRole of (6R)-5,10-Methylenetetrahydrofolate
De Novo Thymidylate Synthesis NucleusSHMT1, MTHFD1, TYMS, DHFROne-carbon donor for dTMP synthesis. nih.govnih.govcancer.gov
Homocysteine Remethylation CytoplasmMTHFR, Methionine SynthasePrecursor to 5-methyltetrahydrofolate for homocysteine remethylation. nih.govnih.gov

Molecular Regulation and Genetic Influences on 6r 5,10 Methylenetetrahydrofolate Dynamics

Regulation of Enzyme Activity and Expression

The enzymes responsible for the synthesis and conversion of (6R)-5,10-methylenetetrahydrofolate are subject to sophisticated regulation at multiple levels, ensuring that the supply of one-carbon units meets cellular demands without leading to metabolic imbalances. This regulation occurs through the control of gene expression and through the direct modulation of enzyme function.

The expression of genes encoding folate-metabolizing enzymes is a critical regulatory point. The MTHFR gene, for instance, has binding sites for transcription factors such as AML1a, MyoD, and p53 in its promoter region, suggesting a complex transcriptional control network. genecards.org Similarly, the synthesis of serine hydroxymethyltransferase (SHMT), which produces 5,10-methylenetetrahydrofolate from serine, is responsive to the cellular needs for purines and methionine. nih.gov In Escherichia coli, purine (B94841) limitation leads to an increased rate of SHMT synthesis, while the addition of purines can decrease its synthesis by 40%. nih.gov

Post-translational modifications (PTMs) add another layer of regulation, allowing for rapid changes in enzyme activity in response to cellular signals. wikipedia.orgthermofisher.com These covalent modifications can alter a protein's conformation, stability, or interaction with other molecules. wikipedia.org A key post-translational modification in one-carbon metabolism is phosphorylation. pnas.org Human methylenetetrahydrofolate reductase (MTHFR) is regulated by phosphorylation on a serine-rich region at its N-terminus. pnas.org The phosphorylation status of MTHFR is influenced by the intracellular ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH). pnas.org When this ratio is low, indicating a need for methyl groups, MTHFR is less phosphorylated and more active. pnas.org

Another fascinating regulatory mechanism involves the moonlighting function of some metabolic enzymes as RNA-binding proteins. nih.gov Cytosolic SHMT (SHMT1) can bind to the 5' untranslated region of the messenger RNA (mRNA) for its mitochondrial counterpart (SHMT2). nih.gov This interaction post-transcriptionally controls the expression of SHMT2, demonstrating a direct regulatory crosstalk between the cytosolic and mitochondrial compartments of one-carbon metabolism. nih.govnih.gov

Allosteric regulation provides a mechanism for the immediate fine-tuning of enzyme activity through the binding of effector molecules at a site distinct from the active site. nih.govresearchgate.net This binding induces a conformational change that alters the enzyme's catalytic efficiency. nih.govresearchgate.net

A primary example within the folate pathway is the allosteric feedback inhibition of MTHFR by S-adenosylmethionine (SAM), the universal methyl donor. nih.govnih.gov SAM binds to a regulatory domain on MTHFR, which is separate from its catalytic domain. nih.gov This binding event causes a significant conformational change, effectively closing off access to the active site and inhibiting the enzyme. researchgate.net This mechanism ensures that the production of methyltetrahydrofolate, the precursor for methionine and SAM synthesis, is downregulated when SAM levels are high, thus preventing a futile cycle of SAM production. nih.govnih.gov The demethylated product of SAM, S-adenosylhomocysteine (SAH), can relieve this inhibition. biorxiv.org

Serine hydroxymethyltransferase (SHMT) also exhibits allosteric properties. Studies on monkey liver SHMT have shown positive homotropic cooperative interactions with its substrate, tetrahydrofolate, meaning the binding of one tetrahydrofolate molecule increases the enzyme's affinity for subsequent tetrahydrofolate molecules. nih.gov This enzyme is also subject to heterotropic interactions with L-serine and nicotinamide (B372718) nucleotides. nih.gov Furthermore, the binding of RNA to cytosolic SHMT1 not only affects the translation of SHMT2 mRNA but also allosterically inhibits the serine cleavage activity of SHMT1 itself. nih.govnih.gov

Dihydrofolate reductase (DHFR), which reduces dihydrofolate to tetrahydrofolate, is another key folate-dependent enzyme subject to allosteric control. nih.govelsevierpure.comnih.gov Its dynamic structure includes functionally important loops whose movements can be influenced by mutations at distant sites, demonstrating long-range allosteric communication within the enzyme. nih.govelsevierpure.com This allosteric regulation can fine-tune DHFR activity, which is crucial for maintaining the pool of tetrahydrofolate required for both nucleotide synthesis and the production of (6R)-5,10-methylenetetrahydrofolate. wikipedia.orgyoutube.com

Genetic Polymorphisms and their Impact on (6R)-5,10-Methylenetetrahydrofolate Metabolic Flux

Naturally occurring variations in the genes encoding folate-metabolizing enzymes can have a profound impact on their function and, consequently, on the metabolic flux of (6R)-5,10-methylenetetrahydrofolate. These genetic polymorphisms are common in the general population and can influence an individual's metabolic profile.

Among the most extensively studied genetic variations in the folate pathway are single nucleotide polymorphisms (SNPs) in the MTHFR gene. nih.govnih.govdietvsdisease.org Two common variants, C677T (rs1801133) and A1298C (rs1801131), have been particularly well-characterized. wikipedia.orgnih.gov The C677T polymorphism involves the substitution of a cytosine with a thymine (B56734) at nucleotide position 677, resulting in an alanine (B10760859) to valine amino acid change (Ala222Val). nih.govtesting.com The A1298C variant is a substitution of adenine (B156593) with cytosine at position 1298, leading to a glutamate (B1630785) to alanine change (Glu429Ala). nih.gov

The C677T polymorphism, located in the catalytic domain of MTHFR, leads to the production of a thermolabile enzyme with significantly reduced activity. nih.govnih.gov Individuals who are heterozygous for this variant (CT genotype) have approximately 65% of the normal enzyme activity. nih.gov Those who are homozygous (TT genotype) exhibit a more pronounced reduction, with only about 30-35% of the wild-type activity. nih.govgenesight.com This reduced activity is exacerbated at higher temperatures. nih.gov

The A1298C polymorphism, situated in the regulatory domain, also results in decreased MTHFR activity, but to a lesser extent than C677T. nih.gov Heterozygous (AC) individuals show a slight reduction, while homozygous (CC) individuals have about a 30% decrease in enzymatic activity. nih.gov Individuals who are compound heterozygotes, carrying one copy of the C677T allele and one of the A1298C allele, also experience a significant reduction in MTHFR activity, estimated to be around 55%. genomind.com

Table 1: Impact of MTHFR Gene Variants on Enzyme Activity
GenotypeApproximate Remaining Enzyme Activity (%)Reference
C677C (Wild Type)100% nih.govnih.gov
C677T (Heterozygous)~65% nih.gov
T677T (Homozygous)~30-35% nih.govgenesight.com
A1298A (Wild Type)100% nih.gov
A1298C (Heterozygous)~85% nih.gov
C1298C (Homozygous)~70% nih.gov
Compound Heterozygous (C677T/A1298C)~45-55% genomind.com

The reduced activity of the MTHFR enzyme due to these genetic variants directly affects the metabolic balance of the folate and methionine cycles. A key consequence is an increase in the plasma concentration of homocysteine, a condition known as hyperhomocysteinemia. testing.comnih.gov This occurs because the inefficient conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate limits the availability of the methyl donor required for the remethylation of homocysteine to methionine. mdpi.com

Individuals with the homozygous T677T genotype consistently show significantly higher levels of plasma homocysteine compared to those with the wild-type CC genotype. nih.govmdpi.com The effect of the A1298C polymorphism on homocysteine levels is less pronounced, and two copies of this variant are not typically associated with increased homocysteine. testing.com However, compound heterozygosity (C677T/A1298C) is linked with elevated homocysteine concentrations, similar to what is observed in individuals homozygous for the T677T variant. genomind.commdpi.com These genetic predispositions to higher homocysteine can be modulated by folate status, with the impact of the T677T genotype being more severe in individuals with low folate intake. mdpi.com

Table 2: Mean Total Serum Homocysteine Concentrations by MTHFR Genotype in a Study Population
GenotypeMean Homocysteine (μmol/L) (± SD)Reference
C677C11.51 (± 6.4) nih.gov
C677T13.18 (± 12.43) nih.gov
T677T16.46 (± 12.71) nih.gov

Thymidylate Synthase (TS) Gene Polymorphisms

(6R)-5,10-Methylenetetrahydrofolate stands at a critical metabolic juncture, serving as the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS). nih.gov This process is essential for the de novo synthesis of thymidine, a nucleotide required for DNA synthesis and repair. nih.gov Genetic variations within the thymidylate synthase gene (TYMS) can significantly influence the expression and activity of the TS enzyme, thereby altering the dynamics of (6R)-5,10-methylenetetrahydrofolate utilization and intracellular availability.

A key polymorphism is located in the 5'-untranslated promoter region (5'-UTR) of the TYMS gene, known as the thymidylate synthase enhancer region (TSER). This region contains a variable number of 28-base-pair tandem repeats, most commonly double (2R) or triple (3R) repeats. nih.govresearchgate.netnih.gov The number of repeats directly correlates with the transcriptional efficiency of the TYMS gene. nih.govnih.gov Individuals with the 3R allele generally exhibit higher TS mRNA and protein expression compared to those with the 2R allele. nih.govunicampus.it Consequently, the 3R/3R genotype is associated with increased TS enzyme activity, leading to a higher rate of consumption of (6R)-5,10-methylenetetrahydrofolate. nih.govunicampus.it

Another significant polymorphism is a 6-base-pair insertion/deletion in the 3'-untranslated region (3'-UTR) of the TYMS gene. nih.govascopubs.org While its functional impact is less characterized than the TSER polymorphism, it is believed to affect mRNA stability, which can also modulate TS protein levels and, by extension, influence the metabolic flux of (6R)-5,10-methylenetetrahydrofolate. nih.gov

The clinical and metabolic consequences of these polymorphisms are often studied in the context of folate status and disease risk. For instance, in individuals with low folate intake, genotypes associated with higher TS activity (e.g., 3R/3R) may exacerbate the effects of folate deficiency by rapidly depleting the (6R)-5,10-methylenetetrahydrofolate pool. nih.gov This diversion of one-carbon units towards thymidylate synthesis can limit their availability for other crucial pathways, such as the conversion to 5-methyltetrahydrofolate required for homocysteine remethylation. nih.govresearchgate.net

Table 1: Influence of TYMS Gene Polymorphisms on Enzyme Activity and (6R)-5,10-Methylenetetrahydrofolate Metabolism

PolymorphismGenotypeEffect on TS Expression/ActivityImpact on (6R)-5,10-MethylenetetrahydrofolateReference
TSER (5'-UTR Tandem Repeats)2R/2RLower TS expression and activityReduced consumption, potentially leading to higher relative levels nih.govunicampus.it
2R/3RIntermediate TS expression and activityModerate consumption nih.govunicampus.it
3R/3RHigher TS expression and activityIncreased consumption, potentially leading to depletion, especially with low folate status nih.govnih.govunicampus.it
3'-UTR 6 bp DeletionIns/InsAssociated with higher mRNA stabilityPotentially increased consumption nih.gov
Del/DelAssociated with lower mRNA stabilityPotentially reduced consumption nih.gov

Intersections with Conserved Signaling Pathways Regulating Metabolism

The mTOR pathway, particularly mTOR complex 1 (mTORC1), is a central regulator of cell growth and proliferation. nih.govcellsignal.com When activated by high nutrient levels and growth factors, mTORC1 promotes anabolic processes, including nucleotide synthesis. nih.govnih.gov It upregulates the expression of genes involved in the folate cycle, thereby increasing the flux towards the production of one-carbon units like (6R)-5,10-methylenetetrahydrofolate to support the demands of DNA replication and cell division. nih.govnih.gov Dysregulation of mTOR signaling, as seen in many cancers, can lead to an increased demand for one-carbon units, highlighting the importance of this metabolic pathway in sustaining abnormal proliferation. cellsignal.commedlineplus.gov

Conversely, AMPK acts as a cellular energy sensor, activated by high AMP:ATP ratios, which signal low energy status. nih.govyoutube.com Once activated, AMPK initiates a metabolic switch from anabolic processes that consume ATP to catabolic processes that generate it. youtube.com It inhibits mTORC1 signaling, thereby downregulating protein and nucleotide synthesis to conserve energy. youtube.com Folic acid has been shown to restore AMPK activation, suggesting a feedback mechanism where folate status can influence these central metabolic regulators. nih.govnih.gov By inhibiting anabolic pathways, AMPK activation can reduce the demand for (6R)-5,10-methylenetetrahydrofolate for nucleotide synthesis, redirecting metabolic resources towards energy production and cellular maintenance. nih.govnih.gov

The interplay between these signaling networks ensures that the allocation of (6R)-5,10-methylenetetrahydrofolate is tightly controlled, balancing the needs for proliferation against the demands of maintaining energy homeostasis.

Table 2: Regulation of One-Carbon Metabolism by Major Signaling Pathways

Signaling PathwayPrimary Activator(s)General FunctionEffect on One-Carbon Metabolism & (6R)-5,10-MethylenetetrahydrofolateReference
mTORC1Nutrient abundance, Growth factorsPromotes anabolic processes (protein, lipid, nucleotide synthesis)Increases expression of folate pathway enzymes, boosting the supply of (6R)-5,10-MTHF to support proliferation. nih.govnih.govnih.gov
AMPKHigh AMP:ATP ratio (low energy)Promotes catabolic processes (e.g., fatty acid oxidation) and inhibits anabolism.Inhibits mTORC1, reducing the demand for (6R)-5,10-MTHF for nucleotide synthesis to conserve energy. nih.govnih.govyoutube.com

Advanced Methodologies and Future Directions in 6r 5,10 Methylenetetrahydrofolate Research

Biochemical and Biophysical Characterization

The intricate dance between (6R)-5,10-methylenetetrahydrofolate and its dependent enzymes is being unraveled through a suite of advanced biochemical and biophysical techniques.

Enzyme Kinetics Studies of (6R)-5,10-Methylenetetrahydrofolate-Dependent Reactions

The study of enzyme kinetics provides a window into the efficiency and regulation of reactions involving (6R)-5,10-methylenetetrahydrofolate. A key enzyme in this context is 5,10-methylenetetrahydrofolate reductase (MTHFR), which catalyzes the irreversible reduction of (6R)-5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. nih.govencyclopedia.pub

Kinetic studies on MTHFR have been crucial for understanding its function and the impact of genetic variations. For instance, a common polymorphism in the MTHFR gene (C677T) results in a thermolabile enzyme with reduced activity, leading to elevated homocysteine levels. encyclopedia.pub Detailed kinetic analyses have revealed that this variant exhibits altered substrate binding and catalytic efficiency. nih.gov A study measuring MTHFR activity in the forward direction determined the Michaelis constants (Km) for NADPH and 5,10-methylenetetrahydrofolate in control fibroblast extracts to be 30 µmol/L and 26 µmol/L, respectively. nih.gov Another study investigating the kinetics of 5-methyltetrahydrofolate production observed changes over a reaction time of 2.5 to 80 minutes with a substrate concentration of 100 µmol/L. researchgate.net

Furthermore, the regulation of MTHFR by S-adenosylmethionine (AdoMet), an allosteric inhibitor, has been a subject of intense investigation. Kinetic studies have quantified the inhibitory constant (Ki) of AdoMet, providing insights into the feedback regulation of the folate and methionine cycles. nih.gov

Ligand Binding Assays and Spectroscopic Analysis of Enzyme-Cofactor Interactions

Understanding the precise interactions between (6R)-5,10-methylenetetrahydrofolate and its partner enzymes is fundamental. Ligand binding assays, such as equilibrium dialysis and radioassays, have been employed to determine the binding affinities and specificities of these interactions. nih.govdocumentsdelivered.com

Spectroscopic techniques offer a powerful lens to probe these interactions at a molecular level. Fluorescence spectroscopy, for example, can be used to monitor changes in the protein's environment upon cofactor binding. mdpi.com Studies have utilized the intrinsic fluorescence of tryptophan residues within enzymes to track conformational changes that occur during the binding of (6R)-5,10-methylenetetrahydrofolate and its derivatives. mdpi.com Additionally, circular dichroism spectroscopy can provide information about the secondary structure of the enzyme and how it might be altered by cofactor binding.

A mass spectrometry-based equilibrium dialysis approach, known as MIDAS, has been used to identify molecules that bind to the regulatory domain of MTHFR, revealing that AdoMet and S-adenosylhomocysteine (AdoHcy) were enriched. nih.gov Spectrophotometric methods have also been utilized to observe changes during enzymatic reactions, such as the oxidation of 5-methyltetrahydrofolate. researchgate.net

Structural Biology of Enzymes (e.g., X-ray Crystallography, Cryo-EM)

Visualizing the three-dimensional architecture of enzymes that utilize (6R)-5,10-methylenetetrahydrofolate provides unparalleled insights into their mechanism of action. X-ray crystallography has been instrumental in determining the structures of several key enzymes.

The crystal structure of human MTHFR, resolved at 2.5 Å, revealed a unique architecture with a catalytic TIM-barrel and a distinct S-adenosylmethionine (SAM)-binding domain. nih.gov This structure provided a molecular basis for understanding how SAM allosterically inhibits the enzyme. nih.gov Similarly, the X-ray structures of the NAD-dependent 5,10-methylenetetrahydrofolate dehydrogenase from Saccharomyces cerevisiae have been determined for both the apoenzyme and its complex with NAD+, shedding light on its cofactor specificity and novel dimerization mode. nih.govnih.gov The crystal structure of the N5, N10-Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase enzyme from Porphyromonas gingivalis has also been determined, highlighting its potential as a drug target. mdpi.com

Cryo-electron microscopy (cryo-EM) is an emerging technique that is particularly valuable for studying large and flexible enzyme complexes that are challenging to crystallize. nih.gov This technique has the potential to capture enzymes in different conformational states, providing a more dynamic picture of their function. An integrated approach using both NMR and cryo-EM has been successfully applied to determine the atomic-resolution structure of a large enzyme complex. nih.gov

Quantitative Metabolic Flux Analysis and Isotope Tracing Techniques

To understand the flow of one-carbon units through metabolic pathways, researchers are turning to quantitative metabolic flux analysis (MFA) and isotope tracing. nih.govnih.gov These powerful techniques allow for the measurement of the rates of metabolic reactions in living cells. nih.gov

In this approach, cells are fed with substrates labeled with stable isotopes, such as ¹³C or ¹⁵N. embopress.orgyoutube.com The incorporation of these isotopes into downstream metabolites, including those derived from (6R)-5,10-methylenetetrahydrofolate, is then tracked using mass spectrometry or NMR. nih.govyoutube.com By analyzing the labeling patterns of these metabolites, researchers can calculate the flux through different pathways of one-carbon metabolism. nih.gov

This methodology has been applied to study the effects of various conditions, such as nutrient availability and drug treatment, on folate metabolism. nih.gov For example, isotope tracing has revealed how cancer cells rewire their one-carbon metabolism to support rapid proliferation. creative-proteomics.com It has also been used to investigate the impact of antibiotics that target folate pathways. nih.gov

Advanced Analytical Techniques for Folate Metabolite Profiling (e.g., UHPLC-MS/MS)

The accurate and sensitive quantification of various folate species, including the chemically labile (6R)-5,10-methylenetetrahydrofolate, is a significant analytical challenge. researchgate.net Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as the gold standard for folate metabolite profiling. mdpi.comresearchgate.net

This technique offers high sensitivity, specificity, and the ability to simultaneously measure multiple folate derivatives in complex biological samples like plasma, serum, and tissues. researchgate.netmdpi.com Recent advancements in UHPLC-MS/MS methods have enabled the detection of a wide range of folate metabolites, with some methods capable of quantifying over 70 different folate species. acs.org The development of rapid and robust sample preparation techniques is also crucial for preserving the integrity of these unstable compounds. researchgate.netmdpi.com

Below is a table summarizing the limits of detection (LOD) and lower limits of quantitation (LLOQ) for various folate metabolites using a recently developed UHPLC-MS/MS method. mdpi.com

AnalyteLOD (nmol/L)LLOQ (nmol/L)
Folic Acid0.682.25
Tetrahydrofolic Acid0.250.82
5-Formyltetrahydrofolic Acid0.170.55
5-Methyltetrahydrofolic Acid0.210.68
5,10-Methenyltetrahydrofolic Acid0.341.12
p-Aminobenzoyl-L-glutamic Acid0.280.92
10-Formylfolic Acid0.451.48
4-α-hydroxy-5-methyltetrahydrofolate0.230.75
Data from a 2024 study on UHPLC-MS/MS method development. mdpi.com

Systems Biology Approaches Integrating Multi-Omics Data (Genomics, Proteomics, Metabolomics)

A holistic understanding of the role of (6R)-5,10-methylenetetrahydrofolate in health and disease requires the integration of data from multiple "omics" platforms. nih.govsci-hub.se Systems biology approaches aim to combine genomics, proteomics, and metabolomics data to construct comprehensive models of cellular processes. researchgate.nethilarispublisher.com

By integrating these datasets, researchers can identify how genetic variations (genomics) influence protein expression (proteomics) and, in turn, affect the levels of metabolites (metabolomics) within the one-carbon pathway. mdpi.comresearchgate.netnih.gov For instance, a systems biology approach could link a specific MTHFR gene variant to altered MTHFR protein levels and a subsequent change in the ratio of (6R)-5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.

Computational modeling and bioinformatics are essential tools in this integrative analysis, helping to identify key regulatory nodes and predict the metabolic consequences of perturbations to the system. sci-hub.secreative-proteomics.com These approaches are being used to unravel the complex interplay between folate metabolism and other cellular processes, with implications for understanding a wide range of diseases. nih.govnih.gov

Development and Application of In Vitro and Ex Vivo Models for Metabolic Studies

The study of (6R)-5,10-Methylenetetrahydrofolate metabolism has been significantly advanced by the development of sophisticated in vitro and ex vivo models. These systems allow for controlled investigation into the compound's biochemical conversions and interactions with enzymes and cellular components, free from the systemic complexities of a whole organism.

In Vitro Models:

Purified Enzyme Assays: A fundamental approach involves the use of purified enzymes critical to folate metabolism. For instance, studies utilize purified 5,10-methylenetetrahydrofolate reductase (MTHFR) to investigate the kinetics of the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. researchgate.netnih.gov These assays are crucial for understanding the enzyme's basic function, determining kinetic parameters (K_m, V_max), and screening for inhibitors or activators. nih.gov

Cell-Free Lysates: Lysates from various cell types, such as rat brain or human embryonic kidney cells (HEK293), provide a more complex environment than purified enzymes. nih.govnih.gov These preparations contain a mixture of enzymes and cofactors involved in one-carbon metabolism, enabling the study of multi-step pathways and regulatory interactions. For example, rat brain lysates have been used to study the inhibitory effects of folate derivatives and antagonists on MTHFR activity. nih.gov

Cultured Cell Lines: The use of cultured cells, including fibroblasts and cancer cell lines (e.g., colon and breast cancer), represents a significant step toward mimicking in vivo conditions. researchgate.netnih.gov Fibroblasts are a standard model for diagnosing MTHFR deficiency by measuring enzyme activity. nih.gov A novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method has been developed to quantify MTHFR activity in fibroblasts, showing markedly lower activity in cells from deficient individuals compared to controls. nih.gov Cancer cell lines are employed to study how variations in folate metabolism, such as MTHFR polymorphisms, can influence the efficacy of chemotherapeutic agents like 5-fluorouracil. researchgate.net

Oocyte Maturation Systems: In vitro maturation of mouse oocytes serves as a specialized model to investigate the regulation of MTHFR during specific developmental stages. cambridge.org Studies using this system have revealed that MTHFR becomes phosphorylated during meiotic maturation, a process that suppresses its activity and influences the levels of S-adenosylmethionine (SAM), a universal methyl donor. cambridge.org

Ex Vivo Models:

Tissue Homogenates: Ex vivo studies often utilize tissue preparations, such as liver homogenates, to analyze folate coenzyme concentrations. The liver is a primary site of folate metabolism. A method has been established to measure 5,10-methylenetetrahydrofolate in liver tissue by first determining the native 5-methyltetrahydrofolate concentration, then chemically reducing the entire 5,10-methylenetetrahydrofolate pool to 5-methyltetrahydrofolate, and calculating the difference. nih.gov This provides a snapshot of the metabolic state of the tissue under specific conditions.

Whole Blood Hemolysates: Whole blood hemolysates are used to study how genetic factors, like MTHFR polymorphisms, affect the distribution of different folate forms. nih.gov Analysis using LC-MS/MS on these samples can accurately quantify various folate vitamers, including 5-methyltetrahydrofolate, providing insight into the metabolic consequences of reduced MTHFR activity in a readily accessible patient-derived sample. nih.gov

The table below summarizes key models and their applications in the study of (6R)-5,10-Methylenetetrahydrofolate metabolism.

Model TypeSpecific ExampleKey ApplicationResearch Finding
In Vitro Purified MTHFR EnzymeKinetic AnalysisDetermination of inhibitory constants (K_i) for allosteric modulators. nih.gov
In Vitro Rat Brain Cell LysateInhibition StudiesFolate antagonists and monoamine derivatives inhibit MTHFR activity. nih.gov
In Vitro Cultured Human FibroblastsDiagnostic Assay DevelopmentLC-MS/MS method developed to diagnose MTHFR deficiency by quantifying enzyme activity. nih.gov
In Vitro Mouse OocytesDevelopmental RegulationMTHFR phosphorylation increases during meiotic maturation, suppressing its activity. cambridge.org
Ex Vivo Rat Liver HomogenatesMetabolite QuantificationDevelopment of a method to measure 5,10-methylenetetrahydrofolate concentration in liver tissue. nih.gov
Ex Vivo Human Whole Blood HemolysatesGenotype-Phenotype CorrelationMTHFR C677T polymorphism significantly alters the pattern of folate vitamers in whole blood. nih.gov

Research into the Diastereomeric Specificity of (6R)-5,10-Methylenetetrahydrofolate

The biological activity of folates is highly dependent on their stereochemistry. 5,10-Methylenetetrahydrofolate has a chiral center at the C6 position of the pteridine (B1203161) ring, leading to two diastereomers: (6R)-5,10-methylenetetrahydrofolate and (6S)-5,10-methylenetetrahydrofolate. In nature, the biologically active form is exclusively the (6R) diastereomer. wikipedia.org The enzymes involved in folate metabolism are stereospecific, preferentially recognizing and processing the (6R) form.

Research into the metabolic fate and activity of different diastereomers has been crucial, particularly in the context of folate supplementation and pharmacotherapy. While direct studies on the diastereomers of 5,10-methylenetetrahydrofolate are complex due to its instability, research on its downstream, more stable metabolite, 5-methyltetrahydrofolate (5-MTHF), provides clear evidence of this enzymatic specificity.

A key study investigated the pharmacokinetics of orally administered racemic 6[R,S] 5-MTHF in patients with coronary artery disease. nih.gov This research utilized a stereoselective enzymatic assay coupled with HPLC to distinguish between the natural (6S) and unnatural (6R) diastereomers of 5-MTHF (Note: for 5-MTHF, the natural isomer is 6S, which is derived from (6R)-5,10-CH2-THF). The findings demonstrated significant differences in their plasma concentrations and bioavailability. nih.gov

Following administration of the racemic mixture, the plasma concentration of the natural (6S)-5-MTHF isomer rose significantly, indicating it is readily absorbed and utilized. nih.gov In contrast, the unnatural (6R)-5-MTHF isomer also appeared in the plasma at relatively high levels, suggesting it is absorbed but not efficiently metabolized or cleared. nih.gov This highlights the stereospecificity of the metabolic machinery; enzymes like MTHFR are configured to process the naturally occurring (6R) precursor, leading to the biologically active (6S)-5-MTHF. The unnatural isomer, while present, is not a substrate for the key downstream reactions.

Further evidence for stereospecificity comes from studies on MTHFR gene polymorphisms. The common C677T polymorphism results in a less active MTHFR enzyme. researchgate.net This reduced activity leads to an accumulation of 5,10-methylenetetrahydrofolate and a decrease in 5-methyltetrahydrofolate. researchgate.netnih.gov Individuals with the T/T genotype show a markedly different pattern of folate vitamers in their blood compared to those with the C/C genotype, with a much lower proportion of 5-methyltetrahydrofolate. nih.gov This demonstrates that the enzymatic conversion, which is the rate-limiting step for this metabolic branch, is highly specific to its substrate. Any alteration in the enzyme directly impacts the flow through the pathway, a pathway that begins with the (6R) diastereomer of 5,10-methylenetetrahydrofolate.

The table below summarizes the comparative findings related to the diastereomers of folate metabolites.

Feature(6R) Isomer Pathway(6S) Isomer Pathway
Natural Occurrence Yes (for 5,10-CH2-THF)No
Enzymatic Substrate Preferred substrate for enzymes like MTHFR. wikipedia.orgnih.govPoor substrate for metabolic enzymes. nih.gov
Metabolic Fate Efficiently converted to downstream active folates (e.g., (6S)-5-MTHF). nih.govAbsorbed but not efficiently metabolized; may accumulate in plasma. nih.gov
Biological Activity The precursor to all biologically active one-carbon units for this pathway. wikipedia.orgConsidered metabolically inactive. nih.gov

This research underscores the critical importance of stereochemistry in folate metabolism. The enzymes of the one-carbon pathway are exquisitely tuned to the specific (6R) configuration of 5,10-methylenetetrahydrofolate, ensuring the correct flow of one-carbon units for essential cellular processes like nucleotide synthesis and methylation.

Q & A

Q. What is the role of (6R)-5,10-methylenetetrahydrofolate in folate metabolism and DNA synthesis?

(6R)-5,10-Methylenetetrahydrofolate serves as a critical one-carbon donor in the folate cycle, directly supplying methyl groups for:

  • Thymidylate synthesis : It is a substrate for thymidylate synthase (TS), converting deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), essential for DNA replication .
  • Methionine regeneration : Acts as a methyl donor for homocysteine remethylation to methionine via 5-methyltetrahydrofolate (5-MTHF), linking folate metabolism to methylation pathways . Experimental validation requires HPLC-based quantification of intracellular folate pools and isotopic tracing (e.g., [11C]-labeled derivatives) to track carbon flux in cell models .

Q. How do MTHFR polymorphisms (e.g., C677T, A1298C) affect (6R)-5,10-methylenetetrahydrofolate levels and downstream pathways?

MTHFR catalyzes the irreversible reduction of (6R)-5,10-methylenetetrahydrofolate to 5-MTHF. Common polymorphisms (C677T, A1298C) reduce enzyme activity by 30–70%, leading to:

  • Accumulation of (6R)-5,10-methylenetetrahydrofolate , enhancing TS inhibition in 5-FU chemotherapy .
  • Homocysteine elevation due to impaired methionine synthesis, linked to cardiovascular and neurodevelopmental risks . Methodological note: Use genotype-stratified cell models (e.g., CRISPR-edited MTHFR variants) and measure folate intermediates via LC-MS/MS .

Advanced Research Questions

Q. What experimental challenges arise in stabilizing (6R)-5,10-methylenetetrahydrofolate for in vitro studies?

The compound is highly labile due to:

  • Oxidation sensitivity : Degrades rapidly under aerobic conditions, requiring anaerobic handling (argon glove boxes) .
  • pH-dependent solubility : Optimal stability in PBS (pH 7.2) at 1 mg/mL; DMSO mixtures (1:1) improve solubility but reduce activity . Solutions: Use lyophilized formulations with cryoprotectants (e.g., trehalose) and validate stability via NMR or UV-Vis spectroscopy .

Q. How can researchers reconcile contradictory clinical data on (6R)-5,10-methylenetetrahydrofolate efficacy in colorectal cancer trials?

Phase III trials (e.g., NCT03571438) reported mixed outcomes for arfolitixorin (a stabilized derivative):

  • Positive subpopulation results : Improved progression-free survival in Greek patients (HR: 0.72) vs. null effects in broader cohorts .
  • Confounding factors : Tumor MTHFD2 overexpression or BRAF mutations may bypass folate cycle dependencies . Recommendation: Stratify trials by MTHFR genotype , tissue folate status , and TS expression levels using multiplex IHC or RNA-seq .

Q. What methodologies are optimal for analyzing (6R)-5,10-methylenetetrahydrofolate interactions with thymidylate synthase (TS)?

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) of (6R)-5,10-methylenetetrahydrofolate-FdUMP-TS ternary complexes .
  • Crystallography : Resolves structural dynamics of TS active sites (e.g., β-sheet dimer interfaces) during catalysis .
  • Kinetic assays : Monitor dTMP synthesis rates via UV absorbance at 340 nm (NADPH consumption) .

Q. How do tissue-specific folate pools influence (6R)-5,10-methylenetetrahydrofolate bioavailability in cancer models?

  • Hepatocellular carcinoma : Intrahepatic 5-FU + folitixorin combinations eliminated tumor take in rodents by saturating hepatic folate transporters .
  • Colorectal cancer : MTHFD2 overexpression in metastases diverts folate flux toward ATP synthesis, reducing (6R)-5,10-methylenetetrahydrofolate availability for TS inhibition . Method: Use spatial metabolomics (MALDI-TOF) to map folate distribution in tumor microenvironments .

Controversies and Emerging Directions

Q. Why do MTHFR polymorphisms show inconsistent associations with cardiovascular disease (CVD) risk across studies?

  • Gene-environment interactions : The C677T variant elevates homocysteine only in low-folate populations (plasma folate <4 ng/mL) .
  • Epigenetic regulation : Phosphorylation of MTHFR Ser307 modulates enzyme activity independently of genotype, confounding polymorphism-based risk predictions . Recommendation: Integrate folate status , MTHFR haplotype analysis , and post-translational modification profiling in cohort studies .

Q. How can researchers optimize (6R)-5,10-methylenetetrahydrofolate dosing in methotrexate (MTX) combination therapies?

MTX polyglutamates inhibit DHFR, depleting tetrahydrofolate pools. Co-administration with (6R)-5,10-methylenetetrahydrofolate:

  • Rescues "folate rescue" pathways in MTX-sensitive tissues (e.g., bone marrow) .
  • Dose dependency : Preclinical models suggest 15–30 mg/kg folitixorin maximizes efficacy without toxicity . Clinical validation: Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to balance MTX cytotoxicity and folate rescue .

Q. Tables for Key Data

Parameter Value Source
MTHFR C677T activity reduction30–70% (vs. wild type)
(6R)-5,10-MTHF solubility in PBS0.5 mg/mL (pH 7.2)
This compound Phase III PFS (HR)0.72 (Greek subpopulation)
Optimal folitixorin dose in mice15–30 mg/kg

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